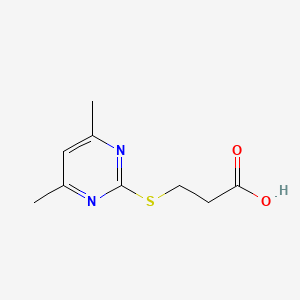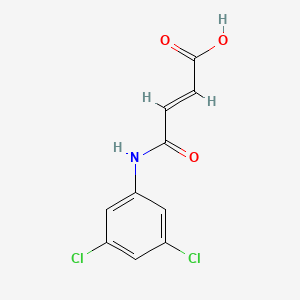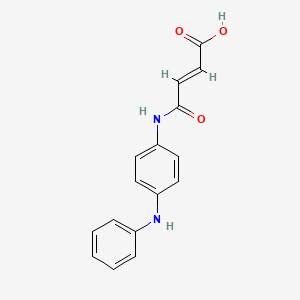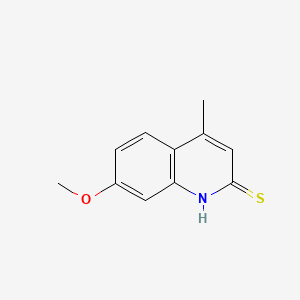
1,1-Dichlorocyclohexane
Overview
Description
1,1-Dichlorocyclohexane is a chemical compound with the molecular formula C6H10Cl2 . It has an average mass of 153.050 Da and a monoisotopic mass of 152.015961 Da . It is also known by other names such as 1,1-Dichlorcyclohexan in German, 1,1-Dichlorocyclohexane in French, and Cyclohexane, 1,1-dichloro- .
Synthesis Analysis
The synthesis of 1,1-Dichlorocyclohexane involves the chlorination of cyclohexane . Solutions of cyclohexane in CCl4 (0.5 M, 5 mL) were treated with 0.1–0.4 mL of 1 M solution of chlorine in CCl4 under UV-irradiation by a DPA-400 lamp at ambient temperature during 5–7 min .Molecular Structure Analysis
The molecular structure of 1,1-Dichlorocyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 8 non-H bonds and 1 six-membered ring . It has no centers of chirality (asymmetric carbon atoms) .Chemical Reactions Analysis
The 1,1-Dichlorocyclohexane isomer is an unexceptional constitutional isomer of the others . It has no centers of chirality (asymmetric carbon atoms). The 1,2- and 1,3-dichlorocyclohexanes each have two centers of chirality, bearing the same set of substituents .Physical And Chemical Properties Analysis
1,1-Dichlorocyclohexane has a molecular weight of 153.050 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Flame Retardant Composition
1,1-Dichlorocyclohexane is used primarily as an additive in flame retardants. A study found that technical grade TBECH, a related compound, consists of near equimolar amounts of two diastereoisomers, which are critical in the composition of flame retardants. This compound shows changes in its diastereoisomer composition when heated at temperatures above 120 degrees Celsius, indicating its thermal sensitivity and importance in flame retardant applications (Tomy et al., 2008).
Environmental Fate of Similar Compounds
Research on hexachlorocyclohexane (HCH) isomers, which are structurally similar to 1,1-dichlorocyclohexane, has shown their widespread use as organochlorine pesticides. These isomers have a high volatility, leading to global transport, and certain isomers have been linked to central nervous system, reproductive, and endocrine damage (Willett et al., 1998).
Molecular Structure Studies
The molecular structure of 1,1-dichloro-1-silacyclohexane, a compound related to 1,1-dichlorocyclohexane, was determined using gas phase electron diffraction. This study highlights the importance of understanding the molecular geometry and electronic structure of such compounds for their applications in scientific research (Carleer et al., 1978).
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of 1:1-dihalocyclohexanes, which includes 1:1-dichlorocyclohexane, provides insight into their chemical behavior. This includes their preparation methods and susceptibility to various types of chemical reactions, which are essential for their application in organic synthesis and industrial processes (Cuthbertson & Musgrave, 2007).
Dissociative Electron Attachment Studies
The study of dissociative electron attachment (DEA) and dissociative ionization (DI) of 1,1-dichloro-1-silacyclohexane provides insights into its potential applications in focused electron beam induced deposition (FEBID), an important technique in nanofabrication. Understanding the fragmentation patterns and electron interactions of such compounds is crucial for their use in advanced material science applications (Bjarnason et al., 2014).
Safety And Hazards
While specific safety and hazard information for 1,1-Dichlorocyclohexane was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1,1-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRDJCBZCLUBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175305 | |
| Record name | Cyclohexane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichlorocyclohexane | |
CAS RN |
2108-92-1 | |
| Record name | Cyclohexane, 1,1-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002108921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-DICHLOROCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,1-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dichlorocyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQ6LZL42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)


![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)


![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)
![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)
![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)